

Revolutionizing JAK/STAT Research: Application Notes for JAK2 JH2 binder-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JAK2 JH2 binder-1	
Cat. No.:	B10830884	Get Quote

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in a myriad of cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, most notably myeloproliferative neoplasms (MPNs). The JAK2 protein, a central component of this pathway, possesses a unique pseudokinase domain (JH2) that allosterically regulates the activity of its adjacent kinase domain (JH1). The discovery of selective ligands that target the JH2 domain offers a novel approach to modulate JAK2 activity with potentially greater specificity than traditional ATP-competitive kinase inhibitors. "JAK2 JH2 binder-1" (also referred to as compound 11 in some literature) is a potent and selective small molecule that binds to the JH2 domain of JAK2, making it an invaluable tool for researchers in both basic science and drug discovery.[1] This document provides detailed application notes and protocols for the effective use of JAK2 JH2 binder-1 in JAK/STAT research.

Mechanism of Action

JAK2 JH2 binder-1 selectively binds to the ATP-binding pocket of the JAK2 pseudokinase (JH2) domain.[1] This binding event allosterically modulates the function of the kinase (JH1) domain, leading to the inhibition of downstream signaling. A key consequence of this inhibition is the suppression of STAT5 phosphorylation, a critical step in the activation of the JAK/STAT pathway.[1] Notably, **JAK2 JH2 binder-1** is effective against both wild-type and the pathogenic V617F mutant of JAK2, which is a common driver of MPNs.[1]



Quantitative Data Summary

The following tables summarize the key quantitative data for **JAK2 JH2 binder-1**, providing a clear comparison of its binding affinity and cellular activity.

Table 1: Binding Affinity of JAK2 JH2 binder-1

Target	Binding Constant (Kd)
JAK2 JH2 Domain	37.1 nM[1]

Table 2: In Vitro Cellular Activity of JAK2 JH2 binder-1

Cell-Based Assay	Effective Concentration	Cell Type	Effect
STAT5 Phosphorylation Inhibition	20 μM[1]	Wild-type and V617F JAK2 expressing cells	Complete inhibition[1]

Table 3: In Vivo Efficacy of JAK2 JH2 binder-1

Animal Model	Dosing Regimen	Administration Route	Outcome
C.B-17 SCID-beige mouse xenograft model with HEL cells	25 mg/kg, 3 times per week for 3 weeks[1]	Intravenous (i.v.)[1]	Significant reduction in tumor volume and inhibition of tumor growth[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

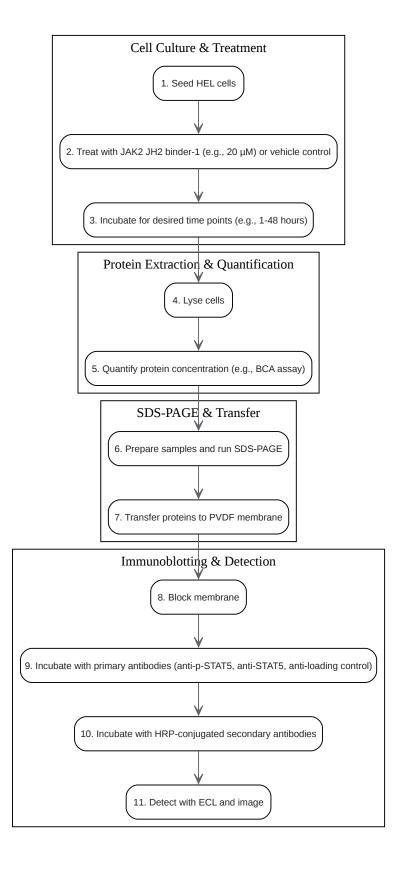




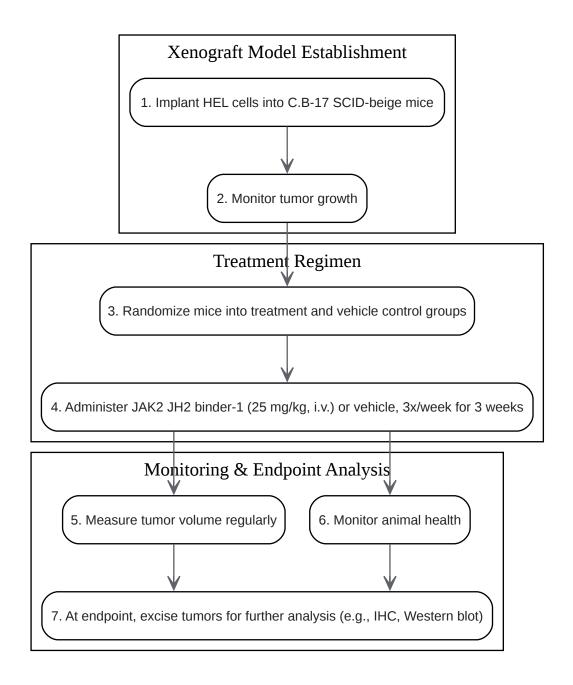
Click to download full resolution via product page

Caption: JAK/STAT signaling pathway and the inhibitory action of **JAK2 JH2 binder-1**.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Revolutionizing JAK/STAT Research: Application Notes for JAK2 JH2 binder-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830884#jak2-jh2-binder-1-as-a-tool-compound-in-jak-stat-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com